BDP TR amine
Overview
Description
BDP TR amine is a bright borondipyrromethene dye, specifically designed for the ROX channel. Unlike ROX, this compound is highly stable to oxidation. This compound is particularly useful for conjugation with electrophilic reagents such as epoxides and activated carboxyl derivatives, as well as for enzymatic transamination reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
BDP TR amine can be synthesized through a series of reactions involving borondipyrromethene derivatives. The synthesis typically involves the reaction of borondipyrromethene with an amine derivative under controlled conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and may require specific pH levels to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in bulk quantities and purified using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure a purity of 95% or higher .
Chemical Reactions Analysis
Types of Reactions
BDP TR amine undergoes various types of chemical reactions, including:
Oxidation: this compound is highly stable to oxidation, making it suitable for various applications where oxidative stability is crucial
Substitution: The amine group in this compound allows it to react with electrophilic reagents like epoxides and activated carboxyl derivatives
Enzymatic Transamination: this compound can participate in enzymatic transamination reactions, which are essential for various biochemical applications
Common Reagents and Conditions
Common reagents used in reactions with this compound include epoxides, activated carboxyl derivatives, and various enzymes for transamination reactions. The reaction conditions often involve specific pH levels, solvents like DMSO or DMF, and controlled temperatures to ensure optimal reaction efficiency .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with epoxides and activated carboxyl derivatives typically result in the formation of conjugated products, while enzymatic transamination reactions yield transaminated derivatives .
Scientific Research Applications
BDP TR amine has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe for various chemical analyses and assays
Biology: Employed in imaging and sensing applications due to its strong fluorescence and photostability
Medicine: Utilized in photodynamic therapy and as a diagnostic tool for detecting various diseases
Industry: Applied in the development of fluorescent dyes for various industrial applications, including the labeling of biomolecules and the study of biochemical pathways
Mechanism of Action
BDP TR amine exerts its effects through its strong fluorescence and photostability. The compound’s molecular structure allows it to absorb and emit light in the visible and near-infrared regions of the electromagnetic spectrum. This makes it an effective fluorescent probe for various applications. The molecular targets and pathways involved include the labeling of nucleotides, amino acids, and other low molecular weight ligands .
Comparison with Similar Compounds
BDP TR amine is unique compared to other similar compounds due to its high stability to oxidation and strong fluorescence. Similar compounds include:
ROX (Rhodamine X): While ROX is also used for the ROX channel, it is less stable to oxidation compared to this compound
BODIPY FL: Another borondipyrromethene dye with strong fluorescence, but with different spectral properties.
Cy5 NHS ester: A fluorescent dye used for labeling biomolecules, but with different excitation and emission spectra compared to this compound.
This compound stands out due to its unique combination of stability, fluorescence, and versatility in various applications.
Properties
IUPAC Name |
6-[[2-[4-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)phenoxy]acetyl]amino]hexylazanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29BF2N4O2S.ClH/c29-28(30)33-21(18-22-10-14-25(34(22)28)26-6-5-17-37-26)9-13-24(33)20-7-11-23(12-8-20)36-19-27(35)32-16-4-2-1-3-15-31;/h5-14,17-18H,1-4,15-16,19,31H2,(H,32,35);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCISRRJOISYKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC=C2C3=CC=CS3)C=C4[N+]1=C(C=C4)C5=CC=C(C=C5)OCC(=O)NCCCCCC[NH3+])(F)F.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30BClF2N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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